molecular formula C9H12O3 B8595654 Methyl 2-methyl-5-vinyl-4,5-dihydro-3-furancarboxylate CAS No. 88326-56-1

Methyl 2-methyl-5-vinyl-4,5-dihydro-3-furancarboxylate

Cat. No. B8595654
M. Wt: 168.19 g/mol
InChI Key: UYDXASYCPKOQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636571

Procedure details

Following the procedure of Example XII, 4-carbomethoxy-2-ethyl-5-methyl-2,3-dihydrofuran was obtained by the reaction of 1,4-dichlorobutene-2 (500 grams) and methyl acetoacetate (500 grams). Five hundred grams potassium hydroxide and 30 grams tricaprylylmethylammonium chloride were also employed for the reaction which was carried out in sulfolane. One hundred thirty grams crude 4-carbomethoxy-5-methyl-2-vinyl-2,3-dihydrofuran obtained from the reaction was hydrogenated at 40 psig using 1 weight percent supported catalyst (5% Pd on carbon). Two distillations of the crude product afforded 4-carbomethoxy-2-ethyl-5-methyl-2,3-dihydrofuran in 99.4 percent purity (B.P. 124°-126° C. @ 37 mm Hg; nD25° 1.4708). The product had a very natural herbaceous odor making it suitable for lavender and chamomile formulations. The product also exhibited a very desirable safrole-like character which was not evident in the unhydrogenated precursor. The structure of the product ##STR19## was confirmed by infrared and nuclear magnetic resonance spectroscopic analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tricaprylylmethylammonium chloride
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl-].[C:4]([C:13]([NH3+])([C:23](=[O:31])CCCCCCC)[C:14](=O)[CH2:15][CH2:16][CH2:17]CCCC)(=[O:12])[CH2:5]CCCCCC.S1(CCC[CH2:36]1)(=O)=O>>[C:23]([C:13]1[CH2:14][CH:15]([CH:16]=[CH2:17])[O:12][C:4]=1[CH3:5])([O:31][CH3:36])=[O:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
tricaprylylmethylammonium chloride
Quantity
30 g
Type
reactant
Smiles
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C=1CC(OC1C)C=C
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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